molecular formula C15H21NO2 B4622549 N-cyclopentyl-2-(4-ethoxyphenyl)acetamide

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide

Cat. No.: B4622549
M. Wt: 247.33 g/mol
InChI Key: SOTUWILORUKEDR-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)acetamide, commonly known as phenacetin (CAS 62-44-2), is a historically significant analgesic and antipyretic compound. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol . Phenacetin was widely used in over-the-counter medications until its withdrawal due to nephrotoxicity and carcinogenicity risks . Structurally, it features a 4-ethoxyphenyl group attached to an acetamide backbone, which influences its pharmacokinetics and metabolic pathways.

Properties

IUPAC Name

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-14-9-7-12(8-10-14)11-15(17)16-13-5-3-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTUWILORUKEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-ethoxyphenyl)acetamide typically involves the reaction of cyclopentylamine with 4-ethoxyphenylacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Acetamides

Structural Variations and Substituent Effects

The biological activity and physicochemical properties of acetamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of phenacetin and related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Biological Activity References
N-(4-Ethoxyphenyl)acetamide 4-Ethoxyphenyl, acetamide C₁₀H₁₃NO₂ Analgesic, nephrotoxic, carcinogenic
N-(2-Ethoxyphenyl)acetamide 2-Ethoxyphenyl, triazolyl-sulfanyl group C₁₆H₁₇N₅O₂S Synthetic intermediate; structural complexity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl C₉H₉ClN₂O₅S Intermediate for heterocyclic synthesis
N-(4-Formyl-2-methoxyphenoxy)acetamide 4-Formyl-2-methoxyphenoxy, 4-ethoxyphenyl C₁₈H₁₈N₂O₅ Enhanced polarity due to formyl group
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) 5-Nitro-2-furyl-thiazolyl C₉H₈N₄O₄S Carcinogenic (lymphocytic leukemia in mice)

Pharmacological and Toxicological Profiles

  • Phenacetin: Associated with analgesic nephropathy due to renal tubular toxicity and formation of reactive metabolites . Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC .
  • NFTA: In murine studies, NFTA induced lymphocytic leukemia (high incidence) and forestomach tumors, highlighting the role of the nitro-furyl-thiazolyl moiety in carcinogenicity .
  • Thiazol-4-one Derivatives : Compounds like 3c-I/3c-A () exhibit tautomerism (1:1 ratio of thiazolidin-5-yl and dihydrothiazol-5-yl forms), which may influence receptor binding and metabolic stability .

Physicochemical Properties

  • Polarity and Solubility : Phenacetin’s ethoxy group contributes to moderate lipophilicity (logP ~1.5), whereas derivatives with polar substituents (e.g., formyl in ) exhibit increased hydrophilicity .
  • Tautomerism : Thiazol-4-one derivatives () exist as tautomeric mixtures, affecting crystallization and spectroscopic profiles .

Biological Activity

N-Cyclopentyl-2-(4-ethoxyphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a cyclopentyl group and an ethoxy-substituted phenyl ring, contributing to its unique pharmacological properties. The molecular formula is C15H19NO2C_{15}H_{19}NO_2, with a molecular weight of approximately 247.32 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It may modulate the activity of enzymes or receptors, influencing cellular processes. Specific pathways affected include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, potentially influencing signaling pathways involved in inflammation and pain.
  • Enzyme Inhibition : It may inhibit specific enzymes that play roles in metabolic pathways, which could have implications for conditions such as diabetes or cancer.

Anticancer Properties

Recent studies have suggested that this compound exhibits anticancer properties. For instance, compounds structurally similar to this acetamide have shown promising results in inhibiting tumor growth in vitro and in vivo models.

StudyCompoundIC50 (µM)Effect
1Similar compound A18.76Moderate cytotoxicity against HCT-116 cells
2Similar compound B9.17High anticancer activity

These findings indicate the potential for this compound to serve as a lead compound in the development of new anticancer therapies.

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory responses. Research indicates that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential application in treating inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies : A study examining the effects of this compound on human cancer cell lines demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM.
  • Animal Models : In diabetic mice models, similar compounds have been shown to enhance wound healing rates by modulating CXCR4 signaling pathways, which are critical for angiogenesis and tissue repair.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and key proteins involved in cancer progression, supporting its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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